molecular formula C13H16ClF3N2O B2823925 N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride CAS No. 1707580-57-1

N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2823925
CAS No.: 1707580-57-1
M. Wt: 308.73
InChI Key: WCBFNLYKVOSLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClF3N2O and its molecular weight is 308.73. The purity is usually 95%.
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Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including variations of N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have shown significant potency against AChE, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. Enhancements in the structure of these compounds, particularly through substitutions on the benzamide moiety, have led to increased activity. For example, certain derivatives have demonstrated an affinity much greater for AChE over butyrylcholinesterase (BuChE), highlighting their potential as candidates for antidementia agents (Sugimoto et al., 1990).

Metabolic Insights in Clinical Trials

Flumatinib, structurally related to this compound, has undergone Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). The study aimed to identify the main metabolic pathways of flumatinib in humans. It was found that the parent drug was the main form recovered in human plasma, urine, and feces, with metabolites resulting from processes such as N-demethylation and amide hydrolysis, among others. This research provides valuable insights into the metabolism of such compounds in humans, crucial for drug development and therapeutic application (Gong et al., 2010).

Chemical Synthesis and Characterization

The synthesis and characterization of this compound and its analogs have been extensively studied to explore their potential applications in various fields, including medicinal chemistry and drug design. For instance, novel phosphoric triamides have been synthesized through the reaction of N-benzoylphosphoramidic dichloride with piperidine, leading to compounds with potential as ligands for chemical reactions or as building blocks for more complex molecules. These studies contribute to the understanding of the chemical properties and reactivity of such compounds (Gholivand et al., 2005).

Serotonin Receptor Agonism

Research into benzamide derivatives, including those related to this compound, has identified compounds with potential as serotonin 4 (5-HT4) receptor agonists. These compounds have shown promising effects in enhancing gastrointestinal motility, indicating their potential use as prokinetic agents. The structural modification of these compounds, particularly concerning the piperidine ring, has been crucial in achieving desired biological activities and pharmacokinetic profiles (Sonda et al., 2004).

Properties

IUPAC Name

N-piperidin-4-yl-4-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-9(2-4-10)12(19)18-11-5-7-17-8-6-11;/h1-4,11,17H,5-8H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBFNLYKVOSLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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